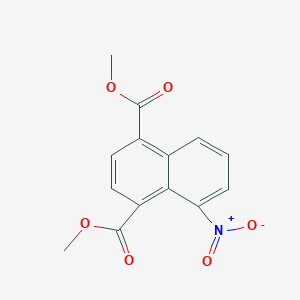
Ethyl 2-hydroxyphenyl (diethoxymethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxyphenyl (diethoxymethyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a hydroxyphenyl moiety
Métodos De Preparación
The synthesis of ethyl 2-hydroxyphenyl (diethoxymethyl)phosphonate can be achieved through several routes. One common method involves the reaction of diethyl phosphite with 2-hydroxybenzaldehyde under basic conditions. The reaction typically proceeds via a Michaelis-Arbuzov rearrangement, where the phosphite ester reacts with the aldehyde to form the desired phosphonate compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Ethyl 2-hydroxyphenyl (diethoxymethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxyphenyl (diethoxymethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-P bonds.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: The compound is used in the production of flame retardants, plasticizers, and other materials.
Mecanismo De Acción
The mechanism by which ethyl 2-hydroxyphenyl (diethoxymethyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, preventing the normal substrate from binding .
Comparación Con Compuestos Similares
Ethyl 2-hydroxyphenyl (diethoxymethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl 2-hydroxyphenylphosphonate: Lacks the diethoxymethyl group, leading to different reactivity and applications.
Ethyl phenylphosphonate:
Diethyl phosphonoacetaldehyde diethyl acetal: Contains a different functional group arrangement, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
Propiedades
Número CAS |
63349-25-7 |
|---|---|
Fórmula molecular |
C13H21O6P |
Peso molecular |
304.28 g/mol |
Nombre IUPAC |
2-[diethoxymethyl(ethoxy)phosphoryl]oxyphenol |
InChI |
InChI=1S/C13H21O6P/c1-4-16-13(17-5-2)20(15,18-6-3)19-12-10-8-7-9-11(12)14/h7-10,13-14H,4-6H2,1-3H3 |
Clave InChI |
SXLMKRIAWSMXAZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(OCC)P(=O)(OCC)OC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
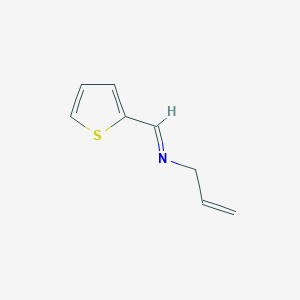


![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
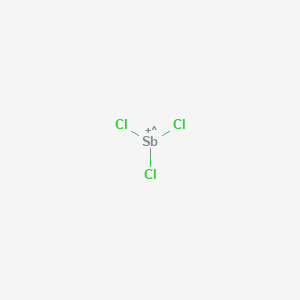

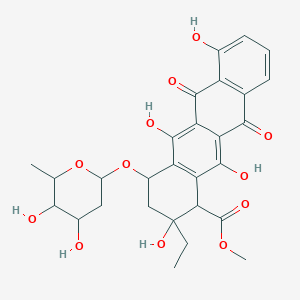
![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)

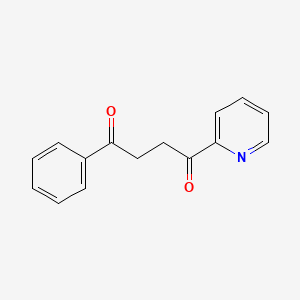
![(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14490502.png)
